1-(dimethylamino)butan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

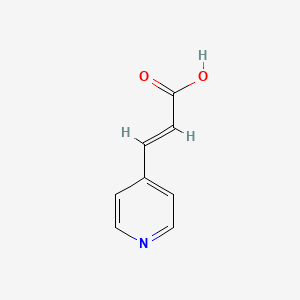

“1-(dimethylamino)butan-2-ol” is an organic compound with both amine and alcohol substituents . It is a tertiary amine, which is a dimethylamino-alcohol .

Synthesis Analysis

The synthesis of “this compound” involves several steps. One of the methods includes the preparation of tapentadol, where this compound is used as an intermediate . Another method involves a novel stereospecific synthesis, which is used in the synthesis of tapentadol .Molecular Structure Analysis

The molecular formula of “this compound” is C6H15NO . Its average mass is 117.189 Da and its monoisotopic mass is 117.115364 Da .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex. For instance, butan-2-ol can undergo dehydration to form different alkenes . The mechanism involves three stages: the alcohol is protonated by the acid catalyst, the protonated alcohol loses a water molecule to give a carbocation, and the carbocation formed loses a hydrogen ion and forms a double bond .Applications De Recherche Scientifique

Antituberculosis Activity

New derivatives, including compounds related to 1-(dimethylamino)butan-2-ol, have demonstrated significant potential in antituberculosis activity. For instance, a compound with a structure closely related to this compound, exhibiting high antituberculosis activity, is in the final stage of clinical trials, highlighting its potential for use in clinical practice. This showcases the compound's role in developing new therapeutic agents against tuberculosis (Omel’kov et al., 2019).

Analgesic, Anti-inflammatory, and Platelet Anti-aggregating Activities

The research also extends to evaluating the analgesic, anti-inflammatory, and platelet anti-aggregating properties of compounds structurally similar to this compound. These studies have led to the identification of dimethylaminoderivatives showing promising analgesic activity, which could be beneficial for the development of new treatments for pain management and inflammation control (Menozzi et al., 2000).

Solvation and Interaction Studies

This compound and its analogs have been subjects of solvation and interaction studies, particularly in the context of understanding their behavior in various solvent mixtures. These studies provide insights into the solute-solvent and solvent-solvent interactions, contributing to the broader knowledge of chemical behaviors and properties, which can be crucial for various scientific and industrial applications (Giusti et al., 2009).

Peroxyl-radical-scavenging Activity

Exploratory studies on the radical scavenging activity of this compound and its heterocyclic analogues reveal their potential as antioxidants. These compounds have shown pronounced anti-peroxyl radical activity, comparable to other well-known antioxidants. Such findings open up avenues for their application in the development of antioxidant agents, which are crucial in combating oxidative stress-related diseases (Stobiecka et al., 2016).

Catalytic Applications

Research into the catalytic properties of compounds structurally similar to this compound has demonstrated their effectiveness in chemical transformations. For example, the enantioselective reduction of β-amino ketones into valuable intermediates for antidepressant synthesis illustrates the compound's utility in medicinal chemistry and drug development (Zhang et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, 2-butanol, suggests that it is flammable and causes serious eye irritation. It may also cause respiratory irritation and drowsiness or dizziness . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(dimethylamino)butan-2-ol involves the reaction of 2-butanone with dimethylamine followed by reduction with sodium borohydride.", "Starting Materials": [ "2-butanone", "dimethylamine", "sodium borohydride", "methanol", "water" ], "Reaction": [ "Step 1: Mix 2-butanone and dimethylamine in methanol and water solution.", "Step 2: Heat the mixture to reflux for several hours.", "Step 3: Cool the mixture and add sodium borohydride slowly with stirring.", "Step 4: Allow the reaction to proceed for several hours.", "Step 5: Quench the reaction with water and extract the product with an organic solvent.", "Step 6: Purify the product by distillation or chromatography." ] } | |

Numéro CAS |

34487-37-1 |

Formule moléculaire |

C6H15NO |

Poids moléculaire |

117.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B6273690.png)